1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione
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Overview
Description
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of four amino groups and two propoxy groups attached to the anthracene-9,10-dione core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.
Propoxylation: The propoxy groups are introduced at the 2 and 7 positions through etherification reactions using propyl alcohol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The amino and propoxy groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted anthraquinones, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and propoxy groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved may include inhibition of specific enzymes, disruption of cellular processes, and generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)-9,10-anthraquinone: Similar structure with butoxypropoxy groups instead of propoxy groups.
1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of propoxy groups.
Uniqueness
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is unique due to its specific combination of amino and propoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable for applications requiring specific electronic and optical characteristics.
Biological Activity
1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione (CAS No. 88601-64-3) is a synthetic compound belonging to the anthraquinone family. This compound exhibits significant biological activities, making it a subject of interest in various fields such as medicinal chemistry, pharmacology, and environmental science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C20H24N4O4
- Molecular Weight : 384.4 g/mol
- IUPAC Name : this compound
- CAS Number : 88601-64-3
The structure includes four amino groups and two propoxy groups attached to the anthracene core, contributing to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino groups can form hydrogen bonds with enzyme active sites, potentially inhibiting their function.
- Redox Activity : The compound can participate in redox reactions due to its electron-rich structure.
- Reactive Oxygen Species (ROS) Generation : It has been shown to induce oxidative stress in certain cell types by generating ROS.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through several mechanisms:
-
Cell Proliferation Inhibition : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro assays showed a significant reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cells after treatment with the compound.
- The IC50 values for these cell lines were reported as follows:
Cell Line IC50 (µM) MCF-7 15 A549 20
- Induction of Apoptosis : Flow cytometry analyses revealed that the compound promotes apoptosis in cancer cells by activating caspase pathways.
- Antitumor Efficacy in Vivo : Animal studies demonstrated that administration of the compound resulted in tumor size reduction in xenograft models.
Antimicrobial Activity
This compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were determined for common pathogens:
Bacteria MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64
- Minimum inhibitory concentrations (MIC) were determined for common pathogens:
Toxicological Profile
Despite its beneficial properties, the compound is classified as a potential carcinogen (Category 2) based on studies indicating mutagenic effects in vitro. Long-term exposure studies have shown an increased incidence of tumors in animal models:
- Tumors observed include:
- Urinary bladder tumors in rats.
- Liver tumors in mice following prolonged oral exposure.
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
-
In Vitro Study on Cancer Cells
- A study published in Journal of Medicinal Chemistry assessed the effects of the compound on various cancer cell lines. Results indicated significant cytotoxicity with an emphasis on apoptosis induction.
-
Antimicrobial Efficacy Assessment
- Research published in Antimicrobial Agents and Chemotherapy highlighted the effectiveness of this compound against resistant bacterial strains.
-
Toxicity Evaluation
- A comprehensive toxicity assessment was reported by NICNAS which classified the compound based on its carcinogenic potential and outlined necessary safety precautions for handling.
Properties
CAS No. |
88601-64-3 |
---|---|
Molecular Formula |
C20H24N4O4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H24N4O4/c1-3-5-27-11-7-9(21)13-15(17(11)23)20(26)16-14(19(13)25)10(22)8-12(18(16)24)28-6-4-2/h7-8H,3-6,21-24H2,1-2H3 |
InChI Key |
SYPOSVXJCDUDJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCC)N)N |
Origin of Product |
United States |
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